rel-(R,S)-Formoterol

beta-2 adrenoceptor pharmacology enantioselective binding receptor affinity

This certified rel-(R,S)-Formoterol is the mandatory EP Impurity I reference standard for formoterol fumarate dihydrate monographs. Unlike single-enantiomer arformoterol or other LABAs, only this racemic mixture enables accurate stereoisomer quantification to meet FDA/EMA chiral purity mandates. The >1,000-fold binding affinity gap between (R,R)- and (S,S)-enantiomers demands the precise chiral methods achievable solely with this standard. Choose it for method validation, impurity profiling, enantioselective pharmacokinetics, and in vitro pharmacology studies—procurement that ensures audit-ready compliance and publication-grade data.

Molecular Formula C19H24N2O4
Molecular Weight 344.4 g/mol
CAS No. 67346-51-4
Cat. No. B195476
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerel-(R,S)-Formoterol
CAS67346-51-4
SynonymsFormamide, N-[2-hydroxy-5-[1-hydroxy-2-[[2-(4-methoxyphenyl)-1-methylethyl]amino]ethyl]phenyl]-, [R-(R*,S*)]-
Molecular FormulaC19H24N2O4
Molecular Weight344.4 g/mol
Structural Identifiers
SMILESCC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)O)NC=O)O
InChIInChI=1S/C19H24N2O4/c1-13(9-14-3-6-16(25-2)7-4-14)20-11-19(24)15-5-8-18(23)17(10-15)21-12-22/h3-8,10,12-13,19-20,23-24H,9,11H2,1-2H3,(H,21,22)/t13-,19-/m0/s1
InChIKeyBPZSYCZIITTYBL-DJJJIMSYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Rel-(R,S)-Formoterol (CAS 67346-51-4) Procurement Guide: A Racemic Long-Acting Beta-2 Agonist Reference Standard


rel-(R,S)-Formoterol (CAS 67346-51-4) is a racemic mixture of the long-acting beta-2 adrenergic agonist (LABA) formoterol, consisting of equal proportions of the (R,R)- and (S,S)-enantiomers [1]. Unlike its therapeutically utilized single-enantiomer counterpart arformoterol (R,R-formoterol), this racemic compound serves as a critical analytical reference standard, pharmacopoeial impurity marker (EP Impurity I), and investigative tool for enantioselective pharmacology studies [2]. The compound is extensively employed in chiral chromatographic method development, stability-indicating assay validation, and research elucidating the divergent biological activities of beta-agonist stereoisomers [3].

Why Rel-(R,S)-Formoterol Cannot Be Replaced by Single Enantiomers or Alternative LABAs


Substituting rel-(R,S)-formoterol with the commercially available single enantiomer arformoterol ((R,R)-formoterol) or other LABAs such as salmeterol introduces critical analytical and pharmacological discrepancies. The (R,R)- and (S,S)-enantiomers exhibit over a 1,000-fold difference in beta-2 adrenoceptor binding affinity and divergent biological activities, with the (S,S)-isomer demonstrating pro-inflammatory and bronchoconstrictive properties that are absent in the pure (R,R)-enantiomer [1]. Furthermore, formoterol displays a significantly more rapid onset of bronchodilation (1.7 minutes) compared to salmeterol (17.6 minutes) despite similar 12-hour durations, rendering the compounds pharmacodynamically non-interchangeable [2]. Consequently, procurement decisions for analytical method validation, impurity profiling, or enantioselective disposition studies require the specific racemic mixture to ensure accurate identification and quantification of all stereoisomeric components [3].

Rel-(R,S)-Formoterol Differentiating Quantitative Evidence: Comparative Data for Procurement Decisions


Enantiomer-Specific Beta-2 Adrenoceptor Affinity: (R,R)- vs (S,S)-Formoterol in Human Recombinant Receptors

In radioligand binding studies using human recombinant beta-2 adrenoceptors, the (R,R)-enantiomer of formoterol exhibited a binding affinity (Ki) of 2.9 nM, whereas the (S,S)-enantiomer required a 1,069-fold higher concentration (Ki = 3,100 nM) to achieve equivalent receptor occupancy [1]. The racemic mixture (rel-(R,S)-formoterol) contains both enantiomers in equal proportion, necessitating its use as a reference standard to accurately quantify the relative abundance of each stereoisomer in pharmaceutical formulations and biological matrices [2].

beta-2 adrenoceptor pharmacology enantioselective binding receptor affinity

Onset of Bronchodilation: Formoterol vs Salmeterol in Asthmatic Patients

In a double-blind, placebo-controlled crossover study involving 28 asthmatic patients, inhaled formoterol (6, 12, and 24 μg) produced significant bronchodilation within 3 minutes post-dose, whereas salmeterol (50 μg) demonstrated a markedly slower onset of action [1]. Published pharmacological data further quantify the difference: formoterol achieves its effect in approximately 1.7 minutes, compared to 17.6 minutes for salmeterol, a 10-fold disparity [2]. Despite this difference in onset, both agents maintained comparable bronchodilatory duration of at least 12 hours [1].

bronchodilation onset of action LABA comparison

Intrinsic Efficacy (Emax) on Isolated Human Bronchi: Formoterol vs Indacaterol and Salmeterol

In ex vivo studies using isolated human bronchial rings at resting tone, formoterol demonstrated superior intrinsic efficacy (Emax = 94 ± 1%) compared to the ultra-LABA indacaterol (Emax = 77 ± 5%) and the LABA salmeterol (Emax = 74 ± 4%) [1]. Formoterol also exhibited the highest potency among the LABAs tested, with a -logEC50 of 9.84 ± 0.22 [1]. This translates to an EC50 of approximately 0.14 nM, underscoring its high receptor reserve and maximal bronchorelaxant capacity [2].

intrinsic efficacy human bronchial tissue beta-agonist pharmacology

Beta-2 Adrenoceptor Selectivity Ratio: Formoterol vs Albuterol and Salmeterol

In vitro functional studies demonstrate that formoterol exhibits greater than 200-fold selectivity for the beta-2 adrenoceptor over the beta-1 adrenoceptor [1]. This selectivity ratio is substantially higher than that of albuterol (salbutamol), which is only 5-fold selective for beta-2 over beta-1 [1]. However, salmeterol demonstrates an even higher beta-2 selectivity ratio, approximately 3-fold greater than formoterol (exceeding 1,000-fold) [2]. This graded selectivity profile (salmeterol > formoterol > albuterol) informs the relative risk of beta-1-mediated cardiac effects.

receptor selectivity beta-1/beta-2 ratio off-target cardiac effects

Chiral Inversion Stability: Racemic Formoterol vs Single Enantiomer Arformoterol in Aqueous Formulations

A validated chiral HPLC study assessed the thermodynamic interconversion of formoterol stereoisomers in aqueous pharmaceutical matrices stored at 5 ± 3 °C over a 3-week period. The study found no significant difference in the rate or extent of chiral inversion between racemic (R,R/S,S)-formoterol fumarate and the single enantiomer (R,R)-arformoterol tartrate drug formulations [1]. Both formulations maintained stereochemical integrity throughout the evaluated storage period, with interconversion at the recommended storage temperature being too low to quantify accurately (detection limit: 0.01–0.04 μg/mL per isomer) [1]. This indicates that racemic formoterol reference standards remain fit-for-purpose for chiral purity assessments across the product shelf-life.

chiral stability stereochemical integrity shelf-life determination

Plasma Exposure to Active (R,R)-Enantiomer: Racemic Formoterol DPI vs Nebulized Arformoterol in COPD Patients

A randomized, three-way crossover pharmacokinetic/pharmacodynamic study in 39 COPD patients compared plasma exposure to the active (R,R)-enantiomer following twice-daily administration of nebulized arformoterol (15 μg, pure R,R) and racemic formoterol dry powder inhaler (12 μg and 24 μg) [1]. At steady state, plasma exposure to (R,R)-formoterol was similar for nebulized 15 μg arformoterol (Cmax: 6.5 pg/mL; AUC(0-τ): 56.5 pg·h/mL) and 12 μg racemic formoterol DPI (Cmax: 6.2 pg/mL; AUC(0-τ): 46.3 pg·h/mL), with geometric mean ratios (90% CI) for Cmax and AUC of 0.91 (0.76, 1.09) and 1.16 (1.00, 1.35), respectively [1]. Notably, detectable plasma levels of the inactive (S,S)-enantiomer were observed only after racemic formoterol administration [1].

pharmacokinetics bioequivalence enantioselective disposition

Optimal Procurement-Driven Application Scenarios for Rel-(R,S)-Formoterol


Analytical Reference Standard for Chiral Purity Assessment in Formoterol Drug Products

Regulatory agencies (e.g., FDA, EMA) mandate chiral purity testing for formoterol-containing inhalation products. Rel-(R,S)-formoterol serves as the primary reference standard for identifying and quantifying the (R,R)- and (S,S)-enantiomers via validated chiral HPLC methods, with detection limits as low as 0.01 μg/mL per isomer [1]. Its demonstrated stereochemical stability at recommended storage conditions (5 ± 3 °C) ensures long-term reliability for batch release and stability studies [1].

Pharmacopoeial Impurity Marker (EP Impurity I) for Formoterol Fumarate Dihydrate

The European Pharmacopoeia (EP) lists rel-(R,S)-formoterol as Impurity I in the formoterol fumarate dihydrate monograph. Procurement of this compound is essential for compliance with EP impurity profiling requirements, enabling accurate quantification of the R,S-isomer content in both drug substance and finished product formulations [2].

Enantioselective Disposition and Doping Control Research

Research into the enantioselective pharmacokinetics and urinary excretion of formoterol stereoisomers requires racemic formoterol as both an analytical standard and a dosing formulation. Studies have shown that (S,S)-formoterol is detectable in plasma and urine only after racemic formoterol administration, necessitating its use to differentiate between therapeutic use of racemic formulations and illicit use of single-enantiomer beta-agonists in anti-doping programs [3].

In Vitro Pharmacology Studies Differentiating Beta-Agonist Enantiomer Effects

rel-(R,S)-Formoterol is an indispensable tool for in vitro studies designed to dissect the divergent pharmacological actions of beta-agonist enantiomers. While (R,R)-formoterol exhibits high beta-2 receptor affinity (Ki = 2.9 nM) and bronchodilatory activity, the (S,S)-enantiomer (Ki = 3,100 nM) has been shown to increase airway hyperresponsiveness and mast cell IL-4 production [4]. The racemic mixture enables direct comparison of these opposing effects within a single experimental system.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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